An In-Depth Technical Guide to the Synthesis and Characterization of 1,1,2,4-Tetrafluorobutane
An In-Depth Technical Guide to the Synthesis and Characterization of 1,1,2,4-Tetrafluorobutane
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,2,4-tetrafluorobutane, a partially fluorinated alkane of interest for various specialized applications. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document outlines plausible synthetic strategies based on established fluorination methodologies. Furthermore, a detailed predictive analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared (IR) spectroscopy, is presented. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's chemical properties and potential synthesis pathways.
Introduction: The Significance of Partially Fluorinated Alkanes
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the widespread use of organofluorine compounds in pharmaceuticals, agrochemicals, and advanced materials.[1] Hydrofluoroalkanes (HFAs), in particular, have gained prominence as propellants in metered-dose inhalers due to their low ozone depletion potential.[2][3][4] Partially fluorinated butanes, such as 1,1,2,4-tetrafluorobutane, represent a class of compounds with a unique balance of properties. The presence of both fluorinated and non-fluorinated segments within the same molecule can impart desirable characteristics such as selective solubility, modified lipophilicity, and specific intermolecular interactions. These attributes make them valuable building blocks in organic synthesis and potential candidates for applications in specialty solvents, refrigerants, and as intermediates in the synthesis of more complex fluorinated molecules.
This guide will focus on providing a detailed technical framework for the synthesis and characterization of 1,1,2,4-tetrafluorobutane, addressing the current information gap in the scientific literature.
Proposed Synthetic Strategies
The synthesis of 1,1,2,4-tetrafluorobutane presents a unique challenge due to the specific arrangement of fluorine atoms. Based on established principles of organofluorine chemistry, two primary retrosynthetic approaches are proposed: the hydrofluorination of a suitable unsaturated precursor and the functional group interconversion of a substituted butane derivative.
Strategy 1: Catalytic Hydrofluorination of a Diallylic Precursor
A plausible and atom-economical approach to 1,1,2,4-tetrafluorobutane is the regioselective hydrofluorination of a diene. A potential starting material for this strategy is 1,3-butadiene. The direct 1,4-hydrofluorination of 1,3-butadiene, followed by a subsequent hydrofluorination of the resulting fluorinated butene, could theoretically yield the desired product.
Recent advancements in catalysis have enabled the regioselective 1,4-difunctionalization of dienes.[5][6] An iodine(I)/iodine(III) catalytic system, for instance, has been shown to effect the 1,4-difluorination of substituted dienes.[7][8] A similar strategy could be envisioned for the synthesis of 1,1,2,4-tetrafluorobutane, potentially proceeding through a fluorinated butene intermediate.
Proposed Reaction Scheme:
Caption: Proposed hydrofluorination route to 1,1,2,4-Tetrafluorobutane.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical for achieving the desired regioselectivity. A system that promotes anti-Markovnikov addition of HF to the terminal double bond of an intermediate like 4-fluoro-1-butene would be necessary to install the fluorine at the 4-position. Transition metal catalysts or specific Lewis acids could be explored for this purpose.
-
Reagent Control: Stoichiometric control of the hydrofluorinating agent (e.g., HF-pyridine or other amine-HF complexes) would be crucial to manage the stepwise fluorination and minimize the formation of undesired isomers.[9]
Strategy 2: Deoxyfluorination of a Functionalized Butane Precursor
An alternative strategy involves the conversion of a readily available functionalized butane into the target molecule. This approach offers the potential for greater control over the stereochemistry and regiochemistry of fluorine incorporation. A suitable precursor would be a butanediol or a hydroxy-lactone that can be converted to the corresponding tetrafluoroalkane.
Proposed Reaction Scheme:
Caption: Proposed deoxyfluorination route to 1,1,2,4-Tetrafluorobutane.
Causality Behind Experimental Choices:
-
Precursor Synthesis: The synthesis of butane-1,2,4-triol or a related precursor with hydroxyl groups at the desired positions would be the initial step. This could potentially be achieved from commercially available starting materials through standard organic transformations.
-
Deoxyfluorination Reagent: The choice of deoxyfluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for converting alcohols to fluorides.[10] For the conversion of a di- or triol, a more robust reagent or a multi-step process involving protection-deprotection strategies might be necessary to achieve the desired tetrafluorination. The use of n-perfluorobutanesulfonyl fluoride in combination with a fluoride source is another effective method for the conversion of alcohols to fluorides.[10]
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and serve as a starting point for the experimental synthesis of 1,1,2,4-tetrafluorobutane. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Strategy 1: Catalytic Hydrofluorination
-
Reactor Setup: A pressure-resistant reactor (e.g., a Parr reactor) equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a thermocouple is assembled and dried under vacuum.
-
Catalyst Loading: The chosen catalyst (e.g., a supported transition metal fluoride) is loaded into the reactor under an inert atmosphere.
-
Solvent and Precursor Addition: Anhydrous solvent (e.g., dichloromethane or sulfolane) and the diene precursor (e.g., 4-fluoro-1-butene) are added to the reactor.
-
Hydrofluorination: The reactor is cooled to the desired temperature (e.g., -78 °C), and anhydrous hydrogen fluoride is carefully introduced. The reaction is stirred and the pressure is monitored.
-
Workup: Upon completion, the reactor is carefully vented, and the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The crude product is purified by fractional distillation to isolate 1,1,2,4-tetrafluorobutane.
Characterization
The structural elucidation of 1,1,2,4-tetrafluorobutane would rely on a combination of spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of organofluorine compounds.
The ¹H NMR spectrum is expected to be complex due to extensive ¹H-¹⁹F coupling.[11]
-
-CH₂F (C4): The protons on the carbon bearing a single fluorine atom are expected to appear as a doublet of triplets, due to geminal coupling with the fluorine atom and vicinal coupling with the protons on C3.
-
-CH₂- (C3): The protons on this methylene group will be diastereotopic and will show complex multiplets due to coupling with protons on C2 and C4, as well as with the fluorine on C4.
-
-CHF- (C2): The single proton on this carbon will appear as a complex multiplet due to coupling with the geminal fluorine, the protons on C3, and the fluorine atoms on C1.
-
-CHF₂ (C1): The proton on this carbon is expected to be a triplet of doublets due to coupling with the two geminal fluorine atoms and the vicinal proton on C2.
¹⁹F NMR is crucial for confirming the number and environment of the fluorine atoms. The chemical shifts are reported relative to CFCl₃ (0 ppm).[12][13]
-
-CHF₂ (C1): The two fluorine atoms are diastereotopic and are expected to appear as two separate multiplets, each coupled to the geminal proton, the vicinal proton, and the vicinal fluorine atom. The chemical shift is predicted to be in the range of -110 to -140 ppm.[14]
-
-CHF- (C2): The single fluorine atom will show a complex multiplet due to coupling with the geminal proton, the vicinal protons, and the fluorine atoms on C1 and C4. Its chemical shift is anticipated to be in the range of -180 to -220 ppm.
-
-CH₂F (C4): The fluorine atom is expected to appear as a triplet of triplets due to coupling with the two geminal protons and the two vicinal protons. The chemical shift is predicted to be around -210 to -230 ppm.[12]
The ¹³C NMR spectrum will show four distinct signals, each split by the attached fluorine atoms.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (J, Hz) |
| C1 (-CHF₂) | 110 - 120 | ¹JCF ≈ 230-250 Hz |
| C2 (-CHF-) | 85 - 95 | ¹JCF ≈ 170-190 Hz, ²JCF ≈ 20-30 Hz |
| C3 (-CH₂-) | 30 - 40 | ²JCF ≈ 15-25 Hz, ³JCF ≈ 5-10 Hz |
| C4 (-CH₂F) | 80 - 90 | ¹JCF ≈ 160-180 Hz |
Table 1: Predicted ¹³C NMR Data for 1,1,2,4-Tetrafluorobutane
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 130.04. The fragmentation pattern is expected to be dominated by the loss of HF (m/z 110) and subsequent cleavage of C-C bonds. Common fragments would include [C₂H₂F₃]⁺ (m/z 81), [C₂H₃F₂]⁺ (m/z 62), and [CH₂F]⁺ (m/z 33).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong C-F stretching absorptions and C-H stretching and bending vibrations.[15][16][17][18]
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-F stretch | 1000 - 1400 | Strong, multiple bands |
| C-H bend (methylene) | 1450 - 1470 | Medium |
Table 2: Predicted IR Absorption Frequencies for 1,1,2,4-Tetrafluorobutane
Applications and Future Outlook
While specific applications for 1,1,2,4-tetrafluorobutane have not been extensively reported, its unique structure suggests potential uses in several areas:
-
Specialty Solvents: The combination of a polar fluorinated end and a less polar hydrocarbon chain could lead to unique solvency properties, making it useful in specific chemical processes or formulations.
-
Working Fluids: Its thermodynamic properties may make it a candidate for use in refrigeration or heat transfer applications, particularly as a component in refrigerant blends.
-
Building Blocks for Synthesis: 1,1,2,4-Tetrafluorobutane can serve as a versatile starting material for the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals, by functionalizing the C-H bonds.
Future research should focus on the development of efficient and selective synthetic routes to 1,1,2,4-tetrafluorobutane and a thorough experimental investigation of its physical and chemical properties. This will enable a more complete understanding of its potential applications and pave the way for its use in various scientific and industrial fields.
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